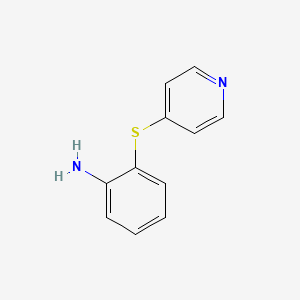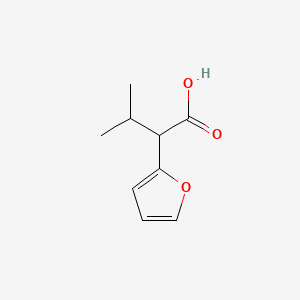
6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one is a quinoline derivative with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one typically involves multi-step organic reactions. One common method might include the nitration of a precursor quinoline compound followed by chlorination and hydroxylation under controlled conditions. Specific reagents and catalysts, such as nitric acid for nitration and chlorine gas for chlorination, are used in these steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to optimize the production process.
化学反応の分析
Types of Reactions
6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophilic substitution using sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe for studying biological pathways and enzyme activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The nitro group could be involved in redox reactions, generating reactive oxygen species that can damage cellular components.
類似化合物との比較
Similar Compounds
4-Hydroxyquinoline: Known for its antimicrobial properties.
6-Chloroquinoline: Used in the synthesis of antimalarial drugs.
3-Nitroquinoline: Studied for its potential anticancer activity.
Uniqueness
6-Chloro-4-hydroxy-3-nitro-1H-quinolin-2-one is unique due to the combination of nitro, hydroxy, and chloro substituents on the quinoline ring, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
特性
分子式 |
C9H5ClN2O4 |
|---|---|
分子量 |
240.60 g/mol |
IUPAC名 |
6-chloro-4-hydroxy-3-nitro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5ClN2O4/c10-4-1-2-6-5(3-4)8(13)7(12(15)16)9(14)11-6/h1-3H,(H2,11,13,14) |
InChIキー |
CZCJLOLVVYAZOZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=C(C(=O)N2)[N+](=O)[O-])O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3-dimethylspiro[cyclopropane-1,1'-[1H]indene]-2-carboxylic acid](/img/structure/B8728590.png)


![2-{[1-(3-Trifluoromethyl-phenyl)-4,5-dihydro-1H-pyrazol-3-ylimino]-methyl}-phenol](/img/structure/B8728603.png)
![4-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8728609.png)






